Nitrous acid

Descripción

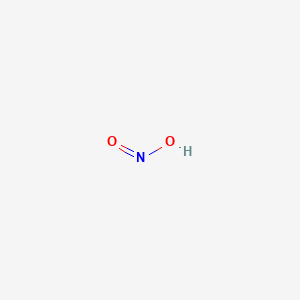

Structure

3D Structure

Propiedades

IUPAC Name |

nitrous acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HNO2/c2-1-3/h(H,2,3) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOVCWXUNBOPUCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HNO2 | |

| Record name | nitrous acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Nitrous_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064813 | |

| Record name | Nitrous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

47.014 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Exists only in solution; Light blue liquid; [Merck Index], Solid | |

| Record name | Nitrous acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16011 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Nitrite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002786 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

820g/L | |

| Record name | Nitrous acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09112 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

7782-77-6, 14797-65-0 | |

| Record name | Nitrous acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7782-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrous acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrous acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09112 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitrous acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitrous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitrosyl hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITROUS ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2I5UM75DN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nitrous acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7801 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nitrite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002786 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Nitrous acid chemical properties and structure

An In-depth Technical Guide to the Core Chemical Properties and Structure of Nitrous Acid

Abstract

This compound (HNO₂) is a weak, monobasic acid known primarily for its instability, existing only in solution or the gas phase.[1][2] It is a pivotal reagent in organic synthesis, particularly in the diazotization of primary aromatic amines to form diazonium salts, which are versatile intermediates in the production of azo dyes and other substituted aromatic compounds.[3][4][5] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, preparation, and key chemical reactions of this compound, tailored for researchers and professionals in chemistry and drug development.

Molecular Structure and Bonding

This compound is a planar molecule with the chemical formula HNO₂.[1][3] The nitrogen atom is sp² hybridized, bonding to a hydroxyl group (-OH) and an oxygen atom.[6] This arrangement results in a bent or V-shaped molecular geometry.[6][7]

In the gas phase, this compound exists as a mixture of two geometric isomers: cis-Nitrous acid and trans-Nitrous acid.[1][2][3] The trans isomer is the more stable form at room temperature by approximately 2.3 kJ/mol.[2]

Quantitative Structural Data

The structural parameters of this compound have been determined by microwave spectroscopy. The bond lengths and angles differ slightly between the two isomers.

| Parameter | trans-Nitrous Acid | cis-Nitrous Acid | Reference(s) |

| Bond Length (Å) | |||

| N=O | 1.170 | 1.185 | [8] |

| N-O(H) | 1.432 | 1.392 | [8] |

| O-H | 0.958 | 0.982 | [8] |

| Bond Angle (°) | |||

| ∠ ONO | 110.7 | 113.6 | [8] |

| ∠ HON | 102.1 | 104.0 | [8] |

Physicochemical Properties

This compound is a weak, monobasic acid that only exists in dilute, pale blue aqueous solutions or as a gas; it has not been isolated as a pure compound.[1][3][9] Its blue color is attributed to the presence of dinitrogen trioxide (N₂O₃), with which it exists in equilibrium.[1][10]

Quantitative Physicochemical Data

| Property | Value | Reference(s) |

| Chemical Formula | HNO₂ | [1][2][9] |

| Molar Mass | 47.013 g/mol | [2][3][9] |

| Appearance | Pale blue solution | [2][3][9] |

| Density | Approx. 1 g/mL | [2][3] |

| Acidity (pKa) | 3.15 - 3.35 at 25 °C | [2][9][11][12] |

| Conjugate Base | Nitrite (B80452) (NO₂⁻) | [2] |

Preparation and Experimental Protocols

Due to its inherent instability, this compound cannot be stored and must be prepared in situ for immediate use.[4][9][13]

Standard Laboratory Protocol for In Situ Generation

The most common method for generating this compound is the acidification of a metal nitrite salt with a strong mineral acid at low temperatures.[9][13][14]

Materials:

-

Sodium nitrite (NaNO₂) or Potassium nitrite (KNO₂)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), dilute

-

Distilled water

-

Ice bath

Methodology:

-

Prepare an aqueous solution of sodium nitrite.

-

Chill the sodium nitrite solution in an ice bath to 0-5 °C.[4][10] Maintaining a low temperature is critical to slow the decomposition of the newly formed this compound.[13][14]

-

Slowly add a pre-chilled, dilute strong acid (e.g., HCl) to the nitrite solution while stirring continuously within the ice bath.[9][13] The this compound is generated via the following reaction: NaNO₂(aq) + HCl(aq) → HNO₂(aq) + NaCl(aq).[10]

-

The resulting cold, dilute solution of this compound should be used immediately in the subsequent chemical reaction.[4][9]

An alternative, though less common, preparation method involves dissolving dinitrogen trioxide gas in cold water: N₂O₃ + H₂O ⇌ 2 HNO₂.[3][9][10]

Chemical Reactivity and Key Reactions

This compound is highly unstable and readily decomposes.[1] The decomposition pathway can vary, but a common reaction is disproportionation into nitric acid (HNO₃), nitric oxide (NO), and water.[1][10] 3 HNO₂ → HNO₃ + 2 NO + H₂O [10]

Its chemistry is dominated by its dual nature as both an oxidizing and a reducing agent and its role in generating the highly electrophilic nitrosonium ion (NO⁺).[1][15]

Diazotization of Primary Aromatic Amines

The most significant application of this compound in organic synthesis is the conversion of primary aromatic amines (anilines) into diazonium salts.[3][5] This reaction, known as diazotization, is a cornerstone of the synthesis of azo dyes and various Sandmeyer reactions.[3][10]

The reaction proceeds via the formation of the nitrosonium ion (NO⁺) under acidic conditions, which then acts as an electrophile and attacks the nitrogen of the amine.[15][16]

// Nodes HNO2 [label="this compound\n(HNO₂)", fillcolor="#FBBC05"]; H_ion [label="Acidic Conditions\n(H⁺)"]; NO_ion [label="Nitrosonium Ion\n(NO⁺)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine [label="Primary Aromatic Amine\n(Ar-NH₂)", fillcolor="#FBBC05"]; Nitrosamine [label="N-Nitrosamine Intermediate", style=dashed]; Diazonium [label="Arenediazonium Salt\n(Ar-N₂⁺)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges HNO2 -> NO_ion [label=" Protonation & Dehydration"]; H_ion -> NO_ion [style=invis]; Amine -> Nitrosamine [label=" Nucleophilic Attack on NO⁺"]; NO_ion -> Nitrosamine [style=invis]; Nitrosamine -> Diazonium [label=" Tautomerization & Dehydration"]; } caption Figure 3: Diazotization of a Primary Aromatic Amine

Experimental Considerations:

-

The reaction must be carried out at low temperatures (0–10 °C) to prevent the resulting diazonium salt from decomposing and liberating N₂ gas.[4][17]

-

Aliphatic primary amines also react to form diazonium salts, but these are extremely unstable and immediately decompose to form a mixture of products, limiting their synthetic utility.[15]

Reaction with Secondary Amines

This compound reacts with secondary amines (both aliphatic and aromatic) to form N-nitrosamines.[10][18] HNO₂ + R₂NH → R₂N-NO + H₂O [10]

This reaction is of significant interest in toxicology and drug development, as N-nitrosamines are a class of potent carcinogens.[10] The reaction mechanism also involves the nitrosonium ion and stops after the initial nucleophilic attack and deprotonation, as there are no further protons on the nitrogen to facilitate dehydration to a diazonium species.[15]

Redox Reactions

The nitrogen atom in this compound has an intermediate oxidation state of +3, allowing it to act as either an oxidizing or a reducing agent.[1]

-

As an Oxidizing Agent: It can oxidize substances like iodide ions (I⁻) to iodine (I₂) and iron(II) ions (Fe²⁺) to iron(III) ions (Fe³⁺).[1][10] 2 HNO₂ + 2 KI + H₂SO₄ → I₂ + 2 NO + 2 H₂O + K₂SO₄

-

As a Reducing Agent: It can reduce strong oxidizing agents like permanganate (B83412) (MnO₄⁻).[1]

Safety and Disposal

Handling Precautions:

-

Always work in a well-ventilated fume hood to avoid inhaling nitrogen oxides (NOₓ), which are toxic and irritating and are released during decomposition.[3][9]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[19][20]

-

Given its instability, generate only the amount of this compound needed for immediate use.[9]

Disposal:

-

Unreacted this compound can be neutralized with a base, such as sodium carbonate or sodium bicarbonate, to form a stable nitrite salt before disposal according to local regulations.[9]

-

This compound is also used to destroy residual sodium azide, a toxic and potentially explosive reagent, converting it to nitrogen gas.[10] 2 NaN₃ + 2 HNO₂ → 3 N₂ + 2 NO + 2 NaOH [10]

References

- 1. This compound: Formula, Structure, Properties & Uses Explained [vedantu.com]

- 2. byjus.com [byjus.com]

- 3. This compound Formula - this compound Uses, Properties, Structure and Formula [softschools.com]

- 4. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]

- 5. Diazotisation [organic-chemistry.org]

- 6. Page loading... [guidechem.com]

- 7. homework.study.com [homework.study.com]

- 8. Bond angle of this compound - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. This compound - Sciencemadness Wiki [sciencemadness.org]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. quora.com [quora.com]

- 12. Ab initio procedure for aqueous-phase pKa calculation: the acidity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Study On The Preparation Of this compound [unacademy.com]

- 14. m.youtube.com [m.youtube.com]

- 15. The Reaction of Amines with this compound - Chemistry Steps [chemistrysteps.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Amine Reactivity [www2.chemistry.msu.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. ehs.washington.edu [ehs.washington.edu]

- 20. m.youtube.com [m.youtube.com]

Stability of Nitrous Acid in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrous acid (HNO₂) is a weak, monobasic acid that is of significant interest in various fields, including atmospheric chemistry, organic synthesis, and pharmaceutical development. However, its utility is often complicated by its inherent instability in aqueous solutions. This technical guide provides a comprehensive overview of the stability of this compound in aqueous media, detailing its decomposition pathways, kinetics, and the primary factors that influence its degradation. Detailed experimental protocols for the analysis of this compound stability are provided, along with quantitative data compiled from the literature. This document aims to serve as a valuable resource for professionals requiring a thorough understanding of this compound's behavior in solution.

Introduction

This compound (HNO₂) is a crucial reagent and intermediate in numerous chemical processes. In the pharmaceutical industry, it is instrumental in the diazotization of primary aromatic amines, a key step in the synthesis of a wide range of compounds. Despite its importance, this compound is notoriously unstable and is typically prepared in situ for immediate consumption by acidifying a solution of a nitrite (B80452) salt, such as sodium nitrite.[1][2] The decomposition of this compound can lead to the formation of various nitrogen oxides, which can impact reaction yields, product purity, and safety. A thorough understanding of its stability is therefore critical for process control and optimization.

Decomposition Pathways of this compound

The primary mechanism for the decomposition of this compound in an aqueous solution is disproportionation, a redox reaction where this compound is simultaneously oxidized and reduced.[3][4] The overall reaction is influenced by factors such as temperature and the concentration of the solution.[2]

In warm or concentrated solutions, three molecules of this compound decompose to form nitric acid (HNO₃), nitric oxide (NO), and water:

3HNO₂ (aq) → HNO₃ (aq) + 2NO (g) + H₂O (l) [2]

A two-step mechanism is also proposed, particularly in the gas phase and in aqueous solution, which involves the formation of nitrogen dioxide (NO₂) and nitric oxide (NO):

2HNO₂ (aq) → NO₂ (g) + NO (g) + H₂O (l) [5][6]

The nitrogen dioxide produced can then react with water to yield nitric acid and this compound:

2NO₂ (g) + H₂O (l) → HNO₃ (aq) + HNO₂ (aq) [2]

The equilibrium between this compound and dinitrogen trioxide (N₂O₃) is also a key aspect of its chemistry in solution, especially in concentrated forms which may appear as a pale blue liquid.[5]

N₂O₃ (g) + H₂O (l) ⇌ 2HNO₂ (aq) [5]

Chemical Equilibrium and Decomposition Visualization

The following diagrams illustrate the key reactions involved in the decomposition of this compound in an aqueous solution.

Factors Influencing Stability

Several factors can significantly impact the stability of this compound in aqueous solutions:

-

Temperature: The decomposition of this compound is accelerated at higher temperatures. For practical applications, it is often recommended to prepare and use this compound solutions at ice-cold temperatures to minimize degradation.[5][7]

-

Concentration: More concentrated solutions of this compound tend to decompose more rapidly.[2]

-

pH: The stability of this compound is pH-dependent. In acidic conditions, the equilibrium favors the formation of the less stable this compound, leading to faster decomposition.

-

Presence of Other Species: The presence of certain ions and organic compounds can influence the rate of decomposition.

Quantitative Data

The following tables summarize key quantitative data related to the stability and properties of this compound in aqueous solutions.

Table 1: Thermodynamic and Dissociation Data

| Parameter | Value | Temperature (°C) | Reference |

| Acid Dissociation Constant (pKa) | 3.15 | 25 | [1] |

| Henry's Law Coefficient | 49 ± 3 M atm⁻¹ | 25 | [8] |

| Enthalpy of Solution (ΔH°sol) | -9.7 ± 0.3 kcal mol⁻¹ | 0-30 | [8] |

| Entropy of Solution (ΔS°sol) | -24.8 ± 0.7 cal mol⁻¹ K⁻¹ | 0-30 | [8] |

Table 2: Kinetic Data for Decomposition Reactions

| Reaction | Rate Constant (k) | Temperature (°C) | Reference |

| 2HNO₂ ⇌ NO + NO₂ + H₂O (forward) | 13.4 ± 1.0 M⁻¹s⁻¹ | 22 | [8] |

| NO + NO₂ + H₂O ⇌ 2HNO₂ (reverse) | (1.6 ± 0.1) x 10⁸ M⁻¹s⁻¹ | 22 | [8] |

| 2NO₂ + H₂O → H⁺ + NO₃⁻ + HNO₂ | (8.4 ± 1.5) x 10⁷ M⁻¹s⁻¹ | 22 | [8] |

| Simplified Rate Law (overall decomposition) | 1.34 × 10⁻⁶ M⁻¹s⁻¹ | Not Specified | [9] |

| Activation Energy (simplified rate law) | 107 kJ mol⁻¹ | Not Specified | [9][10] |

Experimental Protocols

Accurate determination of this compound concentration and its rate of decomposition is crucial for research and process development. The following are detailed methodologies for key experiments.

Spectrophotometric Determination of this compound (Azo Dye Method)

This method is based on the Griess reaction, where this compound diazotizes an aromatic amine, which then couples with another aromatic compound to form a colored azo dye. The intensity of the color is proportional to the this compound concentration.

Reagents and Apparatus:

-

Thermo Scientific model double beam spectrophotometer or equivalent.

-

Sulfanilamide (B372717) solution: Dissolve 5 g of sulfanilamide in a mixture of 50 ml concentrated HCl and 300 ml of Mille-Q water, then dilute to 500 ml.

-

N-(1-naphthyl)-ethylene diamine dihydrochloride (B599025) (NED) solution: Dissolve 0.5 g of NED in 500 ml of Mille-Q water and store in a dark bottle.

-

Standard this compound solutions: Prepared by dissolving A.R. grade sodium nitrite in Mille-Q water.

-

1 M Nitric Acid.

-

Mille-Q water (conductivity < 0.5 µS cm⁻¹).

Procedure:

-

Pipette an aliquot of the sample containing this compound into a 10 ml volumetric flask.

-

Add 0.1 ml of the sulfanilamide solution and allow the reaction to proceed for 8 minutes. This forms the diazonium salt.

-

Add 0.1 ml of the NED solution and mix thoroughly to allow the color to develop.

-

Make up the volume to 10 ml with 1 M nitric acid.

-

Prepare a reagent blank using the same procedure but with Mille-Q water instead of the sample.

-

Measure the absorbance of the solution at 540 nm against the reagent blank.

-

Determine the concentration of this compound from a calibration curve prepared using standard solutions.

Workflow Diagram:

Kinetic Analysis using Stopped-Flow Spectrophotometry

This technique is ideal for studying the rapid decomposition of this compound. It involves the rapid mixing of reactants and monitoring the change in absorbance over a very short timescale.[11][12]

Apparatus:

-

Stopped-flow spectrophotometer system.

Procedure:

-

Load one syringe of the stopped-flow instrument with a freshly prepared solution of sodium nitrite and the other with a strong acid (e.g., HCl or H₂SO₄) to generate this compound in situ.

-

Initiate the rapid mixing of the two solutions. The newly formed this compound solution flows into the observation cell.

-

The flow is abruptly stopped, and the change in absorbance at a characteristic wavelength for this compound (around 350-380 nm) is monitored over time (milliseconds to seconds).[5]

-

The initial rate of the decomposition reaction can be determined from the slope of the absorbance versus time plot at the beginning of the reaction.

-

By varying the initial concentrations of the reactants, the order of the reaction and the rate constant can be determined.[12]

Analysis by Chemiluminescence

Chemiluminescence detection offers high sensitivity for measuring nitric oxide (NO), a primary decomposition product of this compound.

Apparatus:

-

Chemiluminescence NOₓ analyzer.

-

Purge vessel.

-

Reaction solution (e.g., ascorbic acid in glacial acetic acid).

Procedure:

-

The chemiluminescence detector is based on the reaction of NO with ozone (O₃) to produce excited NO₂, which then emits light as it returns to its ground state. The intensity of the emitted light is proportional to the NO concentration.

-

To measure this compound, it is first reduced to NO. A common method involves injecting the sample into a purge vessel containing a reducing agent, such as ascorbic acid in a strongly acidic medium.[4]

-

The NO produced is then carried by an inert gas stream into the chemiluminescence analyzer.

-

The signal from the detector is integrated to determine the total amount of NO generated, which corresponds to the initial amount of this compound in the sample.

Conclusion

The stability of this compound in aqueous solutions is a critical consideration for its application in research and industry. Its decomposition via disproportionation is influenced by temperature, concentration, and pH. For applications requiring stable this compound solutions, it is imperative to work at low temperatures and to use the solution promptly after its in situ preparation. The experimental protocols outlined in this guide provide robust methods for quantifying this compound and studying its decomposition kinetics, enabling better control and optimization of processes involving this versatile reagent.

References

- 1. dspace.lib.cranfield.ac.uk [dspace.lib.cranfield.ac.uk]

- 2. Ab initio procedure for aqueous-phase pKa calculation: the acidity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Measurement of Plasma Nitrite by Chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijacskros.com [ijacskros.com]

- 6. researchgate.net [researchgate.net]

- 7. ej-eng.org [ej-eng.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. lookchem.com [lookchem.com]

- 10. Accurate rate constants for decomposition of aqueous this compound. | Semantic Scholar [semanticscholar.org]

- 11. biologic.net [biologic.net]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Decomposition Mechanism and Products of Nitrous Acid

For Researchers, Scientists, and Drug Development Professionals

Nitrous acid (HNO₂) is a weak, monobasic acid that plays a significant role as an intermediate in various chemical and biological processes, including atmospheric chemistry and diazotization reactions, which are crucial in the synthesis of azo dyes and various pharmaceuticals. Its inherent instability, however, leads to decomposition, a process of significant interest in fields ranging from environmental science to industrial chemistry. This guide provides a comprehensive overview of the decomposition mechanism of this compound, its products, and the experimental methodologies used to study these processes.

Core Concepts of this compound Decomposition

This compound is unstable and typically prepared in situ, as it readily decomposes. The decomposition pathway and products are highly dependent on the phase (aqueous or gas) and the prevailing conditions such as temperature, concentration, and the presence of other chemical species.

Aqueous Phase Decomposition:

In aqueous solutions, the decomposition of this compound is a complex process that primarily yields nitric acid (HNO₃), nitric oxide (NO), and water.[1][2] The overall reaction is often represented as a disproportionation reaction:

3HNO₂ (aq) → HNO₃ (aq) + 2NO (g) + H₂O (l)[1][2]

This overall reaction proceeds through a series of elementary steps. A key equilibrium involves the formation of dinitrogen trioxide (N₂O₃), which is in equilibrium with this compound, especially in concentrated solutions, giving them a characteristic blue color.[2]

2HNO₂ ⇌ N₂O₃ + H₂O[2]

Another important intermediate is nitrogen dioxide (NO₂). The decomposition can also be represented by the following reaction:

The nitrogen dioxide produced can then react with water to form nitric acid and this compound, further contributing to the overall stoichiometry.[1]

2NO₂ + H₂O → HNO₃ + HNO₂[1]

The rate-limiting step in the aqueous decomposition of this compound under certain conditions is the hydrolysis of nitrogen dioxide (NO₂).[4][5][6]

Gas Phase Decomposition:

In the gas phase, this compound decomposition is also a significant process, particularly in atmospheric chemistry where it is a major source of hydroxyl radicals (•OH). The primary decomposition reaction in the gas phase is:

2HNO₂ (g) → NO (g) + NO₂ (g) + H₂O (g)[2][3][5]

This reaction is heterogeneous and its rate can be influenced by the surface on which it occurs.[7][8]

Products of this compound Decomposition

The primary products of this compound decomposition are:

-

Nitric Oxide (NO): A gaseous free radical that plays various roles in signaling pathways and is also an atmospheric pollutant.

-

Nitrogen Dioxide (NO₂): A reddish-brown toxic gas and a major air pollutant.

-

Nitric Acid (HNO₃): A strong acid formed in the aqueous phase decomposition.

-

Water (H₂O): A ubiquitous product of the decomposition reactions.

The relative amounts of these products depend on the specific reaction conditions.

Kinetics of this compound Decomposition

The study of the kinetics of this compound decomposition is crucial for understanding its behavior and impact in various systems. The decomposition in aqueous solution is generally considered to follow second-order kinetics with respect to this compound.[3]

Quantitative Data on Aqueous Decomposition

The following table summarizes key kinetic data for the aqueous decomposition of this compound from a study using stopped-flow spectrophotometry.

| Parameter | Value | Conditions | Reference |

| Rate Constant (K₄²k₅) | 1.34 (±0.06) × 10⁻⁶ M⁻¹ s⁻¹ | 25 °C, anaerobic solution, 0.02-0.1 M HNO₂ | [4] |

| Activation Energy (Ea) | 107 kJ mol⁻¹ | - | [2][4][6][9] |

Note: The rate law is based on a simplified mechanism where the rate-limiting step is the hydrolysis of NO₂. The term K₄²k₅ represents a composite rate constant from the elementary steps.

Experimental Protocols

A. Studying Aqueous Phase Decomposition using Stopped-Flow Spectrophotometry

Stopped-flow spectrophotometry is a powerful technique for studying the kinetics of fast reactions in solution, making it ideal for monitoring the decomposition of this compound.[10][11][12][13]

Objective: To determine the rate constant of aqueous this compound decomposition.

Materials:

-

Sodium nitrite (B80452) (NaNO₂) solution of known concentration

-

Acid solution (e.g., perchloric acid, HClO₄) of known concentration

-

Deoxygenated water

-

Stopped-flow spectrophotometer

Procedure:

-

Solution Preparation: Prepare fresh solutions of sodium nitrite and the acid in deoxygenated water to prevent oxidation of nitric oxide.

-

Instrument Setup:

-

Set the stopped-flow spectrophotometer to the desired temperature (e.g., 25 °C).

-

Set the observation wavelength to monitor the disappearance of this compound or the appearance of a product. This compound has a characteristic absorbance in the UV region (around 350-380 nm).

-

-

Mixing and Data Acquisition:

-

Load one syringe of the stopped-flow instrument with the sodium nitrite solution and the other with the acid solution.

-

Rapidly mix the two solutions by driving the syringes. The mixing of acidified nitrite solution generates this compound in situ.

-

The reaction is initiated upon mixing, and the flow is abruptly stopped in the observation cell.

-

Record the change in absorbance over time. Data acquisition is typically triggered simultaneously with the stopping of the flow.

-

-

Data Analysis:

-

The kinetic trace (absorbance vs. time) is then fitted to a suitable rate law (e.g., second-order) to extract the rate constant.

-

Repeat the experiment with varying initial concentrations of reactants to confirm the reaction order.

-

B. Studying Gas Phase Decomposition in a Stirred Flow Reactor

The gas-phase decomposition can be investigated using a stirred flow reactor coupled with an analytical technique to measure the concentrations of reactants and products.

Objective: To study the kinetics and products of gas-phase this compound decomposition.

Materials:

-

A source of gaseous this compound (e.g., by passing a mixture of NO, NO₂, and water vapor over a surface).

-

A carrier gas (e.g., N₂).

-

A stirred flow reactor (e.g., made of Pyrex).

-

Analytical instrument (e.g., Fourier Transform Infrared (FTIR) spectrometer or an Incoherent Broadband Cavity-Enhanced Absorption Spectrometer (IBBCEAS)).

Procedure:

-

Generation of Gaseous HNO₂: Generate a stable flow of gaseous this compound and mix it with a carrier gas.

-

Reactor Setup:

-

Introduce the gas mixture into the stirred flow reactor maintained at a constant temperature. The turbulent inlet jet ensures rapid mixing.

-

-

Reaction and Monitoring:

-

Allow the decomposition reaction to proceed within the reactor.

-

Continuously monitor the concentrations of HNO₂, NO, and NO₂ in the effluent gas stream using the chosen analytical technique (e.g., FTIR or IBBCEAS).

-

-

Data Analysis:

-

From the steady-state concentrations of reactants and products at different residence times (controlled by the flow rate), the rate of decomposition can be determined.

-

The reaction order and rate constant can be calculated by analyzing the data at various initial concentrations and temperatures.

-

Signaling Pathways and Experimental Workflows

Aqueous Phase Decomposition Mechanism

The following diagram illustrates the key steps in the aqueous decomposition of this compound.

Caption: Aqueous decomposition pathway of this compound.

Stopped-Flow Spectrophotometry Experimental Workflow

The workflow for studying this compound decomposition using a stopped-flow instrument is depicted below.

Caption: Workflow for kinetic analysis using stopped-flow.

Conclusion

The decomposition of this compound is a fundamental chemical process with wide-ranging implications. Understanding its mechanism, products, and kinetics is essential for professionals in various scientific disciplines. The methodologies outlined in this guide, particularly stopped-flow spectrophotometry for aqueous studies and flow reactors for gas-phase analysis, provide robust frameworks for investigating this important reaction. The quantitative data and mechanistic diagrams presented serve as a valuable resource for researchers and developers working with this compound and related compounds.

References

- 1. Item - Accurate Rate Constants for Decomposition of Aqueous this compound - figshare - Figshare [figshare.com]

- 2. Accurate rate constants for decomposition of aqueous this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. brainly.com [brainly.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Accurate rate constants for decomposition of aqueous this compound. | Semantic Scholar [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Formation of this compound in a gas-phase stirred flow reactor - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Stopped-flow - Wikipedia [en.wikipedia.org]

- 11. biologic.net [biologic.net]

- 12. Stopped Flow FAQs [photophysics.com]

- 13. agilent.com [agilent.com]

An In-Depth Technical Guide to the In Situ Generation of Nitrous Acid from Sodium Nitrite

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitrous acid (HNO₂) is a potent and versatile reagent in organic synthesis, primarily utilized for the conversion of primary aromatic amines into diazonium salts. These salts are pivotal intermediates in the pharmaceutical and dye industries, enabling a wide array of aromatic substitutions. Due to its inherent instability, this compound is almost exclusively generated in situ—within the reaction mixture—by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid. This guide provides a comprehensive overview of the principles, mechanisms, experimental protocols, and synthetic applications of in situ generated this compound, with a focus on its relevance to drug discovery and development. Safety considerations critical for handling the reagents and the potentially hazardous intermediates are also detailed.

Core Principles and Reaction Mechanism

The in situ generation of this compound is a fundamental technique to produce a transient, reactive species precisely when it is needed for a subsequent reaction. This approach circumvents the challenges associated with the instability of free this compound, which readily disproportionates.[1][2]

The process begins with the protonation of sodium nitrite by a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), typically at low temperatures (0–5 °C) to stabilize the resulting this compound.[3]

Reaction: NaNO₂ + HCl → HNO₂ + NaCl[4]

The this compound generated then becomes protonated by the excess strong acid and loses water to form the highly electrophilic nitrosonium ion (+N=O). This ion is the key reactive species that engages with the nucleophilic amine substrate.[5][6]

The most significant application of this method is the diazotization of primary aromatic amines (ArNH₂). The mechanism involves the nucleophilic attack of the amine on the nitrosonium ion, followed by a series of proton transfers and ultimately the elimination of a water molecule to yield a stable aryl diazonium salt (ArN₂⁺).[5][7][]

Quantitative Data Presentation

The efficiency and outcome of reactions involving in situ generated this compound are highly dependent on specific experimental parameters. The tables below summarize key quantitative data for typical applications.

Table 1: Typical Reaction Conditions for Diazotization of Aromatic Amines

| Parameter | Value/Range | Rationale & Notes |

|---|---|---|

| Temperature | 0 – 10 °C[7] | Essential for the stability of both this compound and the resulting diazonium salt.[3][9] Higher temperatures lead to decomposition and side reactions. |

| pH | 1 – 2[7] | A highly acidic medium is required to generate the nitrosonium ion.[] |

| Sodium Nitrite | 1.0 – 1.1 equivalents | A slight excess may be used, but a large excess should be avoided for safety. Stoichiometric control is crucial.[10] |

| Acid | 2.5 – 3.0 equivalents | One equivalent neutralizes the amine, and the excess is required to generate this compound and maintain low pH. |

| NaNO₂ Concentration | 10 – 20% (w/v) in H₂O[7] | The concentration of the aqueous sodium nitrite solution added to the reaction. |

| Reaction Time | 15 – 60 minutes | Varies by substrate; completion can be checked using starch-iodide paper to detect excess this compound.[4][11] |

Table 2: Factors Influencing Reaction Yield and Rate

| Factor | Influence | Details |

|---|---|---|

| Amine Basicity | Slower for weakly basic amines | Less nucleophilic amines react more slowly and may require more strongly acidic conditions.[] |

| Acid Concentration | Affects rate and stability | Optimal acidity is crucial; too low fails to generate sufficient nitrosonium ion, while some diazonium salts are less stable in highly concentrated acid.[12][13] |

| Temperature Control | Critical for yield and safety | Poor temperature control is a primary cause of low yields and hazardous decomposition of the diazonium salt, which can be explosive when dry.[9][14] |

| Rate of NaNO₂ Addition | Affects local concentration | Slow, dropwise addition is necessary to maintain low temperature and prevent localized excess of this compound, which can lead to side reactions and decomposition.[10] |

| Additives (e.g., KBr) | Can increase reaction rate | For certain slow-reacting amines, additives like potassium bromide can catalyze the reaction.[13] |

Experimental Protocols

The following protocols provide detailed methodologies for common synthetic procedures utilizing in situ generated this compound.

Protocol 1: General Diazotization of a Primary Aromatic Amine (e.g., Aniline)

-

Reagent Preparation:

-

Prepare a solution of the aromatic amine (1.0 eq.) in aqueous HCl (e.g., 3 M, 2.5-3.0 eq.).

-

Prepare a solution of sodium nitrite (1.05 eq.) in deionized water. The concentration is typically around 2M.

-

-

Reaction Setup:

-

Place the amine-HCl solution in a flask equipped with a magnetic stirrer.

-

Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C.

-

-

Diazotization:

-

Slowly add the sodium nitrite solution dropwise to the stirred amine solution via a dropping funnel. The tip of the funnel should be below the surface of the liquid to prevent loss of nitrogen oxides.

-

Maintain the internal temperature below 5 °C throughout the addition.

-

-

Monitoring and Completion:

-

After the addition is complete, stir the reaction mixture at 0–5 °C for an additional 15-30 minutes.

-

Check for the presence of excess this compound by dipping a glass rod into the solution and touching it to starch-iodide paper. A positive test (immediate blue-black color) indicates the reaction is complete.[4]

-

If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is sustained for 2 minutes.

-

-

Quenching (Optional but Recommended):

-

Destroy excess this compound by adding a small amount of sulfamic acid or urea (B33335) until the starch-iodide test is negative.

-

-

Usage:

-

The resulting cold solution of the aryl diazonium salt is typically used immediately without isolation in the next synthetic step (e.g., Sandmeyer reaction).[15]

-

Protocol 2: Formation of an N-Nitrosamine from a Secondary Amine (e.g., Diphenylamine)

-

Reagent Preparation:

-

Dissolve the secondary amine (1.0 eq.) in a suitable solvent (e.g., methanol (B129727) or acetic acid).

-

Prepare an aqueous solution of sodium nitrite (1.1 eq.).

-

-

Reaction Setup:

-

Cool the amine solution to 0–5 °C in an ice bath with stirring.

-

-

Nitrosation:

-

Acidify the amine solution by the dropwise addition of concentrated HCl until the pH is ~3-4.

-

Slowly add the aqueous sodium nitrite solution dropwise, maintaining the temperature below 10 °C.[6]

-

-

Reaction and Work-up:

-

Stir the mixture for 1-2 hours, allowing it to slowly warm to room temperature.

-

The N-nitrosamine product, often an oily yellow liquid or a solid, may separate from the solution.[6]

-

Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude N-nitrosamine.

-

References

- 1. m.youtube.com [m.youtube.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. A Study On The Preparation Of this compound [unacademy.com]

- 4. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Video: 2° Amines to N-Nitrosamines: Reaction with NaNO2 [jove.com]

- 7. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

- 13. Diazotization titrations | PPTX [slideshare.net]

- 14. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. Solved Why is this compound prepared in situ by the action of | Chegg.com [chegg.com]

Nitrous Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Weak, Monoprotic Acid with Significant Synthetic and Biological Roles

Abstract

Nitrous acid (HNO₂), a weak and monoprotic acid, exists primarily in solution and in the gas phase.[1][2] Despite its inherent instability, this compound is a pivotal reagent in organic synthesis and an important intermediate in various biological and environmental processes. This technical guide provides a comprehensive overview of the fundamental properties of this compound, detailed experimental protocols for its generation and characterization, and an exploration of its key reactions and biological significance. Quantitative data are summarized in structured tables for ease of reference, and key pathways and workflows are illustrated with diagrams. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this versatile chemical entity.

Core Properties of this compound

This compound is classified as a weak acid because it does not completely dissociate in water.[3] It is also a monoprotic acid, meaning each molecule can donate a single proton (H⁺).[4] The acid dissociation constant (pKa) of this compound is approximately 3.15, indicating it is a stronger weak acid than some others, like hydrocyanic acid.[1][2][3]

In the gaseous phase, this compound exists as a planar molecule in two conformations: a syn and an anti form. The anti form is more stable at room temperature by about 2.3 kJ/mol.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, providing a ready reference for its physical, thermodynamic, and structural properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | HNO₂ | [1][2] |

| Molar Mass | 47.013 g/mol | [1][2] |

| Appearance | Pale blue solution | [1][2] |

| pKa (at 25 °C) | 3.15 | [1] |

| Density | Approx. 1 g/mL | [1][2] |

| Boiling Point | 82 °C | [2] |

Table 2: Thermodynamic Properties of this compound

| Property | Value | Unit | Source |

| Standard Enthalpy of Formation (gas) | -76.73 kJ/mol | kJ/mol | NIST Webbook[5] |

| Enthalpy of Vaporization | 41.37 | kJ/mol | Cheméo[6] |

| Ionization Energy | 11.30 | eV | NIST Webbook[7] |

| Enthalpy of Dissociation (25-45 °C) | 6.7 | kJ mol⁻¹ | PubMed[8] |

| Entropy of Dissociation (25-45 °C) | -38.4 | J mol⁻¹ K⁻¹ | PubMed[8] |

Table 3: Structural Parameters of this compound (Gas Phase)

| Parameter | cis (syn) Isomer | trans (anti) Isomer | Reference |

| O-H Bond Length | 0.982 Å | 0.958 Å | [9] |

| N-O(H) Bond Length | 1.392 Å | 1.432 Å | [9] |

| N=O Bond Length | 1.185 Å | 1.170 Å | [9] |

| ∠ NOH | 104.0° | 102.1° | [9] |

| ∠ ONO | 113.6° | 110.7° | [9] |

Preparation and Decomposition

Due to its instability, this compound is almost always prepared in situ for immediate use.[2][10] The most common method involves the acidification of a nitrite (B80452) salt, such as sodium nitrite (NaNO₂), with a strong mineral acid like hydrochloric acid (HCl) at low temperatures (ice bath conditions) to minimize decomposition.[11][12] An alternative preparation involves dissolving dinitrogen trioxide (N₂O₃) in water.[11]

This compound readily decomposes, especially in warm or concentrated solutions.[11] The decomposition can proceed through several pathways, yielding products such as nitric oxide (NO), nitrogen dioxide (NO₂), nitric acid (HNO₃), and water.[11][13]

Key Decomposition Reactions:

Experimental Protocols

In Situ Generation of this compound for Synthetic Applications

This protocol describes the standard laboratory procedure for the in situ generation of this compound for use in reactions such as diazotization.

Materials:

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

-

Distilled water

-

Ice bath

-

Reaction vessel (e.g., three-necked flask) with a magnetic stirrer

-

Dropping funnel

Procedure:

-

Dissolve the substrate (e.g., a primary aromatic amine) in a suitable aqueous acidic solution in the reaction vessel.

-

Cool the reaction vessel to 0-5 °C using an ice bath.

-

Prepare a solution of sodium nitrite in cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cooled, stirred solution of the substrate and acid. Maintain the temperature below 5 °C throughout the addition.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for a specified time to ensure the complete formation of the desired product.

-

The resulting solution containing the product of the reaction with this compound can then be used directly for the next synthetic step.

References

- 1. carlroth.com [carlroth.com]

- 2. This compound [webbook.nist.gov]

- 3. ijacskros.com [ijacskros.com]

- 4. ulm.edu [ulm.edu]

- 5. chemeo.com [chemeo.com]

- 6. This compound (CAS 7782-77-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Ab initio procedure for aqueous-phase pKa calculation: the acidity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. organic chemistry - Why is this compound prepared in situ? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. A Study On The Reaction Of this compound- Decomposition [unacademy.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Kinetics of this compound formation in nitric acid solutions under the effect of power ultrasound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Nitrous Acid in Atmospheric Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Nitrous acid (HONO), a key atmospheric trace gas, plays a critical and often underestimated role in the oxidative capacity of the troposphere. Its photolysis is a primary source of the hydroxyl radical (OH), the atmosphere's main cleansing agent. Understanding the sources, sinks, and complex chemical interactions of HONO is paramount for accurate air quality modeling, predicting the formation of secondary pollutants like ozone and particulate matter, and assessing the atmospheric fate of airborne compounds. This technical guide provides an in-depth analysis of the atmospheric chemistry of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate chemical pathways.

Core Atmospheric Chemistry of this compound

The significance of this compound in atmospheric chemistry is primarily due to its role as a potent source of hydroxyl radicals upon photolysis by sunlight (λ < 400 nm).[1][2] This reaction initiates a cascade of oxidative processes that drive the formation of photochemical smog and influence the lifetime of numerous atmospheric pollutants.

Key Reactions:

The diurnal cycle of HONO is characterized by accumulation during the night and rapid photolysis after sunrise, leading to a burst of OH radicals that kickstart daytime atmospheric chemistry.[3]

Formation Pathways of this compound

The formation of atmospheric HONO is complex, involving both homogeneous and heterogeneous reactions. While the gas-phase reaction of nitric oxide (NO) and the hydroxyl radical (OH) is a known source, it cannot account for the observed nighttime and surprisingly high daytime concentrations of HONO, leading to the concept of a "missing HONO source."[4][5][6]

-

Homogeneous Formation: NO + OH + M → HONO + M (where M is a third body, like N₂ or O₂)

-

Heterogeneous Formation: These reactions, occurring on various surfaces, are now recognized as the dominant source of atmospheric HONO.

-

On Ground and Urban Surfaces: The heterogeneous reaction of nitrogen dioxide (NO₂) on wet surfaces, such as soil, buildings, and roads, is a major contributor to nighttime HONO accumulation.[3][5]

-

On Aerosol Particles: The surface of aerosol particles provides a medium for the conversion of NO₂ to HONO. The efficiency of this process is influenced by the aerosol composition, relative humidity, and surface area.[5][7]

-

Photo-enhanced Formation: Recent studies have highlighted the importance of light-induced formation of HONO on surfaces, helping to explain the unexpectedly high daytime concentrations. This can occur through the photolysis of adsorbed nitric acid (HNO₃) or photo-enhanced reactions of NO₂ on photosensitive surfaces like humic acids and titanium dioxide (TiO₂).[8]

-

Direct Emissions: Direct emissions from combustion sources, such as vehicle exhaust and biomass burning, as well as soil emissions, are also significant contributors to the atmospheric HONO budget.[4][5] Recent research suggests that direct emissions, including from previously overlooked sources like livestock farming, may be more significant than previously assumed.[4]

-

Sinks of this compound

The primary sink for atmospheric HONO is photolysis.[3] Other minor loss pathways include its reaction with the hydroxyl radical and dry deposition to surfaces.

-

Reaction with OH: HONO + OH → H₂O + NO₂

Quantitative Data on this compound in the Atmosphere

The concentration of this compound and its contribution to the atmospheric OH budget vary significantly depending on the environment (e.g., urban, rural, marine) and time of day. The following tables summarize key quantitative data from various studies.

| Location/Environment | HONO Concentration (ppb) | OH Production Rate from HONO (P(OH)HONO) (106 molecules cm-3 (B1577454) s-1) | Contribution of HONO to Total Primary OH Production (%) | Reference |

| Guangzhou, China (Urban) | 0.74 ± 0.70 (average) | - | Up to 92% | [2] |

| Nanjing, China (Suburban) | 0.69 ± 0.58 (yearly average) | 1.16 ppb h-1 (mean) | Larger than ozone photolysis | [5][6] |

| Xi'an, China (Urban) | 1.12 (average) | - | 60.8% (daytime, from unknown source) | [9] |

| North China Plain (Rural) | - | - | 39-45% from direct emissions | [4] |

| Melbourne, Australia (Suburban) | 0.220 ± 0.030 (midday average) | Implies source of 1 ppb h-1 above PSS | Up to 4 times stronger than ozone photolysis | [10] |

| Southern China (Rural) | ~0.2 (noontime) | 0.77 ppb h-1 (additional daytime source) | - | [11] |

| HONO Source | Contribution to HONO Budget | Environment | Reference |

| Direct Emissions (including livestock) | 39-45% | Rural | [4] |

| Heterogeneous NO₂ on Ground Surface | ~36% (nocturnal) | Suburban | [5][6] |

| Soil Emission | Up to 40% (July/August) | Suburban | [5][6] |

| Heterogeneous NO₂ on Aerosol Surface | Up to 40% (haze events) | Suburban | [5][6] |

| Vehicle Emissions | ~23% (nocturnal) | Suburban | [5][6] |

| Homogeneous (NO + OH) | - | - | |

| Photo-induced NO₂ Conversion | Significant daytime source | Various | [3][5] |

| Photolysis of Adsorbed HNO₃ | Contributes to daytime HONO | Various | [11] |

Experimental Protocols

The accurate measurement of atmospheric this compound is challenging due to its high reactivity and potential for sampling artifacts. Several techniques have been developed and refined for reliable HONO detection.

Long Path Absorption Photometer (LOPAP)

The LOPAP is a wet-chemical technique that provides sensitive and specific measurements of gaseous HONO.

Methodology:

-

Sampling: Ambient air is drawn through a temperature-controlled stripping coil.

-

Chemical Reaction: Inside the coil, HONO is selectively scrubbed into a reagent solution containing sulfanilamide (B372717) and hydrochloric acid, forming a diazonium salt.

-

Derivatization: The diazonium salt then reacts with N-(1-naphthyl)-ethylenediamine to form a stable and intensely colored azo dye.

-

Detection: The concentration of the azo dye is measured photometrically in a long-path absorption cell, which is directly proportional to the initial HONO concentration in the sampled air.

-

Interference Correction: A second channel is often used to correct for potential interferences from other nitrogen-containing species.

Operational Parameters (Typical):

-

Sampling Flow Rate: 1 L min-1

-

Reagent Composition: Varies by instrument and specific application.

-

Detection Wavelength: ~550 nm

-

Time Resolution: Typically a few minutes.

Differential Optical Absorption Spectroscopy (DOAS) and Multi-Axis DOAS (MAX-DOAS)

DOAS is a remote sensing technique that identifies and quantifies trace gases by their characteristic narrow-band absorption features in the UV-visible spectrum of scattered sunlight. MAX-DOAS instruments observe scattered sunlight at different elevation angles to retrieve vertical profile information of trace gases and aerosols in the lower troposphere.

Methodology:

-

Spectral Acquisition: A telescope collects scattered sunlight at various elevation angles, and the light is directed to a spectrometer.

-

Spectral Fitting: The measured spectra are analyzed using a DOAS fitting algorithm. The algorithm separates the narrow-band absorption structures of different trace gases from the broad-band spectral features caused by Rayleigh and Mie scattering.

-

Slant Column Density (SCD) Retrieval: The result of the DOAS fit is the integrated concentration of the absorber along the light path, known as the slant column density.

-

Vertical Profile Retrieval: By combining measurements at different elevation angles with a radiative transfer model, vertical profiles of trace gas concentrations and aerosol extinction can be retrieved.

Operational Parameters (Typical):

-

Wavelength Range for HONO: ~335-375 nm

-

Elevation Angles: A sequence of angles, typically from near the horizon to zenith.

-

Reference Spectrum: A spectrum recorded at the zenith angle is often used as a Fraunhofer reference to remove solar absorption lines.

Smog Chamber Experiments

Smog chambers are large, controlled-environment reactors used to simulate atmospheric chemical processes under realistic conditions. They are invaluable for studying the mechanisms of heterogeneous HONO formation.

Methodology:

-

Chamber Preparation: The chamber is flushed with purified air to remove any contaminants.

-

Introduction of Reactants: Known concentrations of precursor gases (e.g., NO₂, H₂O) and seed aerosols (e.g., soot, TiO₂) are injected into the chamber.

-

Control of Environmental Conditions: Temperature, relative humidity, and light intensity (using UV lamps that simulate the solar spectrum) are carefully controlled.

-

Monitoring of Chemical Species: A suite of analytical instruments is used to monitor the concentrations of reactants and products, including HONO, NO₂, and aerosol properties, over time.

-

Data Analysis: The temporal evolution of the chemical species is used to determine reaction rates, uptake coefficients, and formation mechanisms.

Experimental Conditions (Example for Heterogeneous HONO formation on TiO₂):

-

Aerosol: TiO₂ particles

-

NO₂ Mixing Ratio: 34-400 ppb

-

Relative Humidity: Varied, with a peak in HONO production observed around 25% RH.

-

Light Source: Lamps simulating the solar actinic flux.[8]

Visualizing Atmospheric HONO Chemistry

The following diagrams, generated using the DOT language, illustrate the central role of this compound in atmospheric chemistry.

Conclusion

This compound is a pivotal species in atmospheric chemistry, acting as a primary source of the hydroxyl radical that drives atmospheric oxidation. The discovery of significant heterogeneous and photo-enhanced formation pathways has been crucial in explaining observed HONO concentrations that were previously underestimated by atmospheric models. Accurate measurement and quantification of HONO and its sources are essential for improving our understanding of air quality, photochemical smog formation, and the atmospheric fate of pollutants. Continued research, utilizing advanced experimental techniques and comprehensive field campaigns, is necessary to further elucidate the complex chemistry of this important atmospheric compound.

References

- 1. acp.copernicus.org [acp.copernicus.org]

- 2. ACP - Budget of this compound (HONO) at an urban site in the fall season of Guangzhou, China [acp.copernicus.org]

- 3. ACP - HONO chemistry at a suburban site during the EXPLORE-YRD campaign in 2018: formation mechanisms and impacts on O3 production [acp.copernicus.org]

- 4. pnas.org [pnas.org]

- 5. ACP - Semi-quantitative understanding of source contribution to this compound (HONO) based on 1Â year of continuous observation at the SORPES station in eastern China [acp.copernicus.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. faculty.ecnu.edu.cn [faculty.ecnu.edu.cn]

- 8. researchgate.net [researchgate.net]

- 9. Concentration and sources of atmospheric this compound (HONO) at an urban site in Western China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Photochemical Properties of Nitrous Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Nitrous acid (HONO), a crucial intermediate in atmospheric and biochemical nitrogen cycles, exhibits a rich and complex photochemistry. Its ability to absorb ultraviolet radiation and subsequently dissociate into reactive species, most notably the hydroxyl radical (•OH), positions it as a key player in initiating oxidative chemical processes. This technical guide provides a comprehensive overview of the core photochemical properties of this compound, with a focus on quantitative data, experimental methodologies, and reaction pathways relevant to research and development in the chemical and life sciences.

Core Photochemical Properties

The photochemical behavior of this compound is governed by its absorption of light, leading to the breaking of the H-O or O-N bonds. The primary photochemical process in both the gas and aqueous phases is the formation of a hydroxyl radical and a nitric oxide radical.

HONO + hν (λ < 400 nm) → •OH + •NO

This reaction is of significant interest due to the high reactivity of the hydroxyl radical, which can initiate a cascade of secondary reactions.

Absorption Cross-Sections

The absorption of ultraviolet (UV) radiation by this compound is wavelength-dependent. The UV absorption spectrum of gaseous HONO features distinct vibrational bands in the 300-400 nm range.[1][2] Recent studies have highlighted discrepancies in previously published absorption cross-sections, suggesting that historical data may have overestimated these values by 22-34%.[2][3] Accurate absorption cross-section data is critical for precise measurements of HONO concentrations and for calculating photolysis rates in various models.

Table 1: UV Absorption Cross-Sections of Gaseous this compound (HONO)

| Wavelength (nm) | Absorption Cross-Section (x 10⁻²⁰ cm²/molecule) | Reference |

| 340 - 380 | Region of significant absorption with distinct bands | [4] |

| 360 - 390 | Re-evaluated, lower values than previously reported | [2][3] |

| 365 | Prominent absorption band | [5] |

| 371 | Peak absorption | [6] |

| 372 | Used for monitoring HONO concentration | [1] |

| 386, 371, 358, 347 | New absorption peaks observed in specific reactions | [1] |

Note: The exact values of absorption cross-sections can be found in the cited literature. Recent research suggests a systematic overestimation in historical data.[2][3]

Photolysis Quantum Yields

The quantum yield (Φ) of a photochemical reaction represents the efficiency of a specific process per photon absorbed. For this compound, the quantum yield for the production of hydroxyl radicals is a key parameter. In the gas phase, the quantum yield for HONO photolysis is considered to be close to unity.[5] In the aqueous phase, the quantum yield is influenced by factors such as pH and temperature.[1][7]

Table 2: Photolysis Quantum Yields of this compound (HONO) and Related Species

| Species | Phase | Wavelength (nm) | Quantum Yield (Φ) for •OH production | Conditions/Notes | Reference(s) |

| HONO | Gas | 365 ± 5 | 0.92 ± 0.16 | Recommended value of unity often used. | [5] |

| HONO | Aqueous | 355 | 0.25 ± 0.03 | - | [8] |

| HONO | Aqueous | 274 K | ~8 times greater than H₂ONO⁺ | Temperature dependent. | [1][7] |

| H₂ONO⁺ | Aqueous | 274 K | - | Temperature dependent. | [1][7] |

| NO₂⁻ | Aqueous | 355 | 0.036 | - | [1] |

| H₂ONO⁺ | Aqueous | 355 | 0.116 | - | [1] |

| HONO | Aqueous | 355 | 0.231 | - | [1] |

| HONO | Aqueous | 371.1, 354.6 | ~0.02 | Wavelength and temperature dependent. | [6] |

| HONO | Aqueous | 337.1, 298.5 | ~0.06 | Wavelength and temperature dependent. | [6] |

Reaction Rate Constants

The photochemically generated radicals from this compound photolysis readily react with other molecules. The rate constants for these reactions are crucial for understanding the overall chemical kinetics.

Table 3: Selected Reaction Rate Constants Involving this compound and its Photoproducts

| Reactants | Products | Rate Constant | Phase | Reference(s) |

| •OH + HONO | NO₂ + H₂O | 3.76 x 10⁷ dm³/mol·s | Aqueous | [8] |

| NO₂ + HONO | HNO₂–NO₂ adduct | Reversible reaction | Aqueous | [8] |

| HNO₂–NO₂ adduct | HNO₃ + NO | 3.0 x 10³ s⁻¹ (decay) | Aqueous | [8] |

| 4-chlorobiphenyl + •OH | 4-PCB-OH adduct | (9.0 ± 1) x 10⁹ L/mol·s | Aqueous | [1] |

| •OH + HO₂NO₂ | OHHO₂NO₂ adduct | (1.58 ± 0.03) x 10⁹ L/mol·s | Aqueous | [1] |

Experimental Protocols

The study of this compound photochemistry involves specialized experimental setups for its generation, handling, and analysis due to its inherent instability.

Generation of this compound

A common laboratory method for generating gaseous HONO is the reaction of a strong acid, such as hydrochloric acid (HCl), with a nitrite (B80452) salt, typically sodium nitrite (NaNO₂).[4][9]

NaNO₂(s) + HCl(g) → HONO(g) + NaCl(s)

For aqueous phase studies, this compound is typically prepared in situ by acidifying a solution of sodium nitrite.[10] The pH of the solution is critical as it determines the equilibrium between HONO and the nitrite ion (NO₂⁻).[11]

Detection and Quantification

Several analytical techniques are employed to measure HONO concentrations and its photolysis products:

-

UV-Visible Spectroscopy: This method relies on the characteristic absorption bands of HONO in the UV-visible region (around 340-380 nm) for quantification.[1][4] Differential Optical Absorption Spectroscopy (DOAS) is a sensitive technique that utilizes the differential absorption cross-sections.[4]

-

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to measure HONO by detecting its vibrational modes, such as the trans-ν₃ mode at 1263 cm⁻¹.[4]

-

Laser Flash Photolysis: This technique is used to study the kinetics of transient species. A laser pulse initiates the photolysis of HONO, and the subsequent formation and decay of radicals like •OH are monitored using time-resolved spectroscopy.[1][8]

-

Cavity-Enhanced Absorption Spectroscopy: Techniques like Incoherent Broadband Cavity-Enhanced Absorption Spectroscopy (IBBCEAS) provide high sensitivity for measuring gas-phase HONO concentrations.[2][12]

-

Chemical Derivatization and Chromatography: HONO and its products can be trapped by reacting them with specific reagents to form stable derivatives, which are then analyzed using techniques like ion chromatography.[12][13]

The following diagram illustrates a typical experimental workflow for studying the aqueous phase photolysis of this compound.

Signaling Pathways and Reaction Mechanisms

The photolysis of this compound initiates a series of reactions that are fundamental to atmospheric chemistry and have implications in biological systems.

Atmospheric Chemistry

In the troposphere, the photolysis of HONO is a primary source of hydroxyl radicals, especially during the early morning hours.[6] These •OH radicals are highly reactive and drive the oxidation of volatile organic compounds (VOCs) and other pollutants, contributing to the formation of ozone and secondary organic aerosols.

The following diagram illustrates the central role of HONO photolysis in atmospheric oxidative chemistry.

Aqueous Phase Reactions

In aqueous environments such as atmospheric water droplets or biological fluids, the photochemistry of this compound is more complex due to the presence of water and other solutes. The primary photolysis still yields •OH and •NO. However, secondary reactions can occur, including the reaction of •OH with HONO itself.[8] Furthermore, the photolysis of other nitrogen-containing species, such as nitrates (NO₃⁻), can serve as a source of HONO.[13][14][15] The photolysis of particulate nitrate (B79036) has been identified as a potentially significant, yet uncertain, source of atmospheric HONO.[13][14]

Biochemical Implications

This compound is involved in various biochemical processes, including nitrogen metabolism.[16] It can react with amines to form nitrosamines, a class of compounds known for their carcinogenic potential.[10][16] The in situ generation of the reactive nitrosonium ion (⁺NO) from this compound is a key step in these reactions.[10] While the direct photochemical properties of HONO in drug development are less explored, the generation of reactive nitrogen species (RNS) and reactive oxygen species (ROS) from its photolysis could be relevant in photodynamic therapy or in understanding the light-induced degradation of pharmaceuticals containing nitro or amino functionalities.

The diagram below outlines the reaction of a primary amine with this compound to form a diazonium salt, a versatile intermediate in organic synthesis.

Conclusion

The photochemical properties of this compound are of fundamental importance in diverse scientific fields. Its role as a primary source of hydroxyl radicals makes it a key initiator of atmospheric oxidation. A thorough understanding of its absorption cross-sections, quantum yields, and reaction kinetics is essential for accurate modeling of atmospheric processes and for potential applications in controlled chemical synthesis and degradation studies. The experimental protocols and reaction pathways detailed in this guide provide a solid foundation for researchers and professionals working with this reactive nitrogen species. The ongoing refinement of fundamental data, such as absorption cross-sections, will continue to improve our understanding of the multifaceted role of this compound in the environment and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Revisiting the Ultraviolet Absorption Cross Section of Gaseous this compound (HONO): New Insights for Atmospheric HONO Budget - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. juser.fz-juelich.de [juser.fz-juelich.de]

- 5. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]

- 6. digitalcommons.iwu.edu [digitalcommons.iwu.edu]

- 7. Photochemistry of this compound (HONO) and nitrous acidium ion (H2ONO) in aqueous solution and ice. | Semantic Scholar [semanticscholar.org]

- 8. A laser flash photolysis study of this compound in the aqueous phase - Lancaster EPrints [eprints.lancs.ac.uk]

- 9. amt.copernicus.org [amt.copernicus.org]

- 10. The Reaction of Amines with this compound - Chemistry Steps [chemistrysteps.com]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Release of this compound and nitrogen dioxide from nitrate photolysis in acidic aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound's Role in Biochemical Reaction Networks [eureka.patsnap.com]

Nitrous acid reaction with primary aliphatic amines

An In-depth Technical Guide to the Reaction of Nitrous Acid with Primary Aliphatic Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reaction of primary aliphatic amines with this compound, a process known as diazotization, is a cornerstone reaction in organic chemistry. While traditionally valued as a qualitative test for primary amines due to the characteristic effervescence of nitrogen gas, its synthetic utility has been historically limited by the formation of complex product mixtures. This guide provides a comprehensive overview of the core reaction mechanism, the factors governing product distribution, and detailed experimental considerations. Furthermore, it highlights recent advancements that have successfully controlled the reactive intermediates, paving the way for novel synthetic applications.

Core Reaction Mechanism

The diazotization of primary aliphatic amines is a multi-step process initiated by the in situ formation of this compound (HNO₂) from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[1][2] The true electrophile in the reaction is the nitrosonium ion (NO⁺), which is generated in low concentrations under these acidic conditions.[1][3]

The mechanism proceeds as follows:

-